molecular formula C18H23N5O2 B6107135 N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide

N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide

Cat. No.: B6107135
M. Wt: 341.4 g/mol
InChI Key: PUEQHQXSGSJTRY-UHFFFAOYSA-N
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Description

N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide is a complex organic compound with a molecular formula of C14H17N5O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide typically involves the reaction of 4,6,7-trimethylquinazoline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propanamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry principles are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide is unique due to its specific structural configuration and the presence of both propanoylamino and trimethylquinazoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[N-propanoyl-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-6-15(24)21-18(22-16(25)7-2)23-17-19-12(5)13-8-10(3)11(4)9-14(13)20-17/h8-9H,6-7H2,1-5H3,(H2,19,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEQHQXSGSJTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=NC1=NC(=C2C=C(C(=CC2=N1)C)C)C)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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